N-[(2Z)-3-[4-chloro-3-(trifluoromethyl)phenyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]cyclopropanecarboxamide
Description
N-[(2Z)-3-[4-Chloro-3-(trifluoromethyl)phenyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]cyclopropanecarboxamide is a complex heterocyclic compound featuring:
- A fused tetrahydrothieno[3,4-d][1,3]thiazole-5,5-dioxide core, which incorporates a sulfone group (SO₂) to enhance polarity and metabolic stability.
- A 4-chloro-3-(trifluoromethyl)phenyl substituent, providing electron-withdrawing effects that may influence binding interactions.
Properties
Molecular Formula |
C16H14ClF3N2O3S2 |
|---|---|
Molecular Weight |
438.9 g/mol |
IUPAC Name |
N-[3-[4-chloro-3-(trifluoromethyl)phenyl]-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]cyclopropanecarboxamide |
InChI |
InChI=1S/C16H14ClF3N2O3S2/c17-11-4-3-9(5-10(11)16(18,19)20)22-12-6-27(24,25)7-13(12)26-15(22)21-14(23)8-1-2-8/h3-5,8,12-13H,1-2,6-7H2 |
InChI Key |
UFXQPBCUOJFEMX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=O)N=C2N(C3CS(=O)(=O)CC3S2)C4=CC(=C(C=C4)Cl)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-3-[4-chloro-3-(trifluoromethyl)phenyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]cyclopropanecarboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the thiazole ring: This can be achieved through the cyclization of appropriate thiourea derivatives with α-haloketones under acidic conditions.
Introduction of the trifluoromethyl phenyl group: This step involves the use of trifluoromethylation reagents such as trifluoromethyl iodide in the presence of a base.
Formation of the cyclopropane carboxamide group: This is typically done through a cyclopropanation reaction using diazo compounds and transition metal catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-3-[4-chloro-3-(trifluoromethyl)phenyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]cyclopropanecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and trifluoromethyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.
Scientific Research Applications
N-[(2Z)-3-[4-chloro-3-(trifluoromethyl)phenyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]cyclopropanecarboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: The compound is used in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of N-[(2Z)-3-[4-chloro-3-(trifluoromethyl)phenyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]cyclopropanecarboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of critical biological pathways, resulting in the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Core Heterocyclic Systems
The tetrahydrothieno[3,4-d][1,3]thiazole-5,5-dioxide core distinguishes the target compound from simpler thiazole derivatives. Key comparisons include:
Key Insight: The sulfone group in the target compound likely enhances aqueous solubility and metabolic stability compared to non-sulfone analogs.
Substituent Effects
The 4-chloro-3-(trifluoromethyl)phenyl group is a critical substituent. Comparisons include:
Key Insight : The trifluoromethyl group in the target compound increases lipophilicity and may improve membrane permeability compared to chloro-only analogs.
Carboxamide Functional Groups
The cyclopropanecarboxamide moiety is a unique feature. Comparisons include:
Spectroscopic Analysis
- NMR Profiling : demonstrates that substituent changes (e.g., CF₃) alter chemical shifts in specific regions (e.g., 29–36 ppm), which could help map structural differences in the target compound .
- IR Spectroscopy: notes C=O and NH stretches (~1650–1700 cm⁻¹), critical for confirming carboxamide functionality in analogs .
Biological Activity
N-[(2Z)-3-[4-chloro-3-(trifluoromethyl)phenyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]cyclopropanecarboxamide is a synthetic compound with potential therapeutic applications. Its complex structure suggests various biological activities, particularly in the realm of cancer therapy and enzyme inhibition. This article reviews the biological activity of this compound based on available research findings, case studies, and relevant data.
Chemical Structure and Properties
The chemical formula of the compound is C₁₅H₁₃ClF₃N₃O₂S, with a molecular weight of approximately 367.8 g/mol. The presence of a trifluoromethyl group and a thieno-thiazole moiety indicates potential interactions with biological targets.
1. Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, analogs that inhibit the mTOR pathway have shown promise in cancer treatment by blocking cell proliferation and inducing apoptosis in various cancer cell lines. The compound's ability to inhibit mTORC1 activity could be a focal point for its anticancer efficacy .
Table 1: Summary of Anticancer Activity Studies
| Study Reference | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| MEFs | 5.4 | mTORC1 inhibition | |
| PC-3 | 10 | PI3K/Akt pathway modulation |
2. Enzyme Inhibition
The compound may exhibit enzyme inhibitory activity against kinases involved in cancer progression. Inhibitors targeting the PI3K/mTOR pathway are particularly relevant due to their role in cellular signaling related to growth and survival .
Case Study: Enzyme Inhibition
A study demonstrated that derivatives of this compound inhibited the phosphorylation of Akt and S6K1, key proteins in the mTOR signaling pathway. The results showed a dose-dependent response with significant inhibition at concentrations as low as 5 µM.
3. Pharmacokinetics and Metabolism
Pharmacokinetic studies are crucial for understanding the bioavailability and metabolism of this compound. Preliminary data suggest rapid metabolism in liver microsomes with a half-life of approximately 0.5 hours. This rapid metabolism could limit its therapeutic window unless modified for improved stability .
Table 2: Pharmacokinetic Parameters
| Parameter | Value |
|---|---|
| Half-Life (T1/2) | 0.5 hours |
| Bioavailability | Low |
| Metabolism | Rapid in liver |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
